
(4R)-6-methoxy-4-methyl-6-oxohexanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-6-methoxy-4-methyl-6-oxohexanoic acid is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a keto group on a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-6-methoxy-4-methyl-6-oxohexanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the hexanoic acid backbone, followed by the introduction of the methoxy and methyl groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4R)-6-methoxy-4-methyl-6-oxohexanoic acid may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4R)-6-methoxy-4-methyl-6-oxohexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(4R)-6-methoxy-4-methyl-6-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (4R)-6-methoxy-4-methyl-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(4R)-limonene: A compound with a similar stereochemistry but different functional groups.
6-methoxyhexanoic acid: Lacks the keto group present in (4R)-6-methoxy-4-methyl-6-oxohexanoic acid.
4-methylhexanoic acid: Lacks the methoxy and keto groups.
Uniqueness
(4R)-6-methoxy-4-methyl-6-oxohexanoic acid is unique due to its combination of functional groups and stereochemistry, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(4R)-6-methoxy-4-methyl-6-oxohexanoic acid |
InChI |
InChI=1S/C8H14O4/c1-6(3-4-7(9)10)5-8(11)12-2/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
RYVYFCYIMQBUJZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)CC(=O)OC |
Canonical SMILES |
CC(CCC(=O)O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)
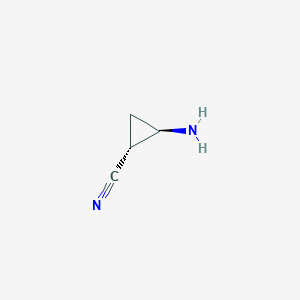
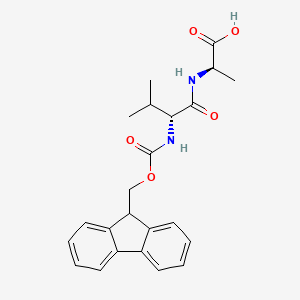




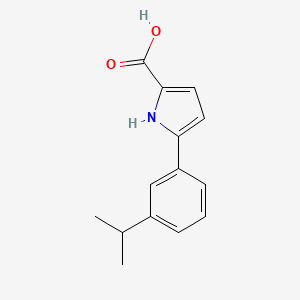
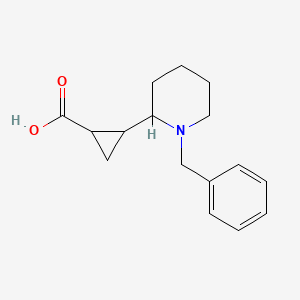
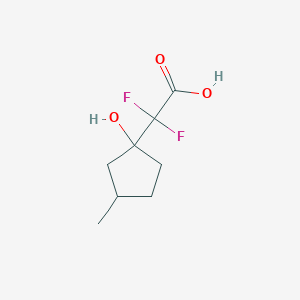
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)
